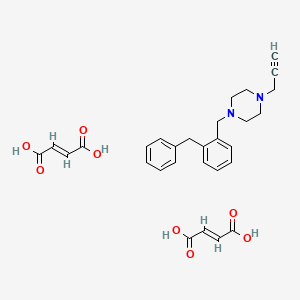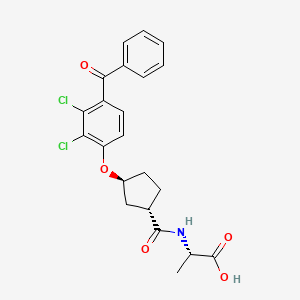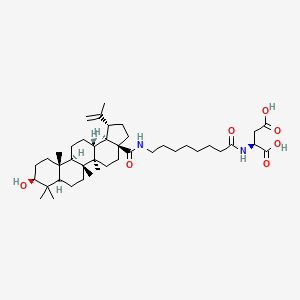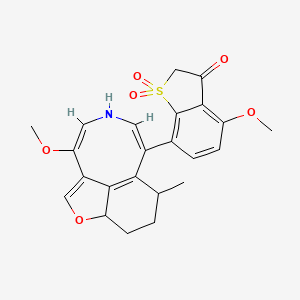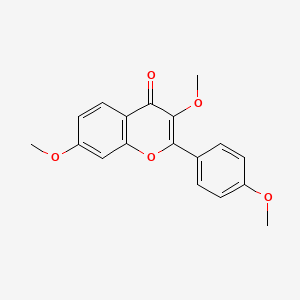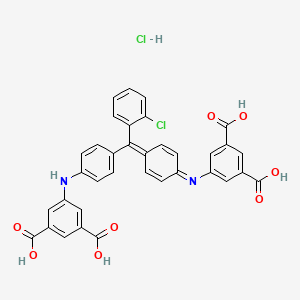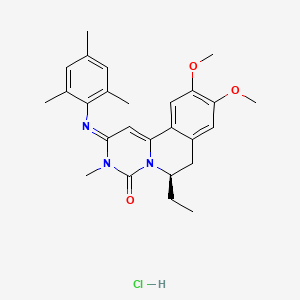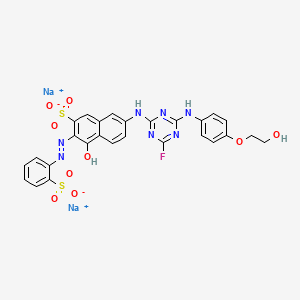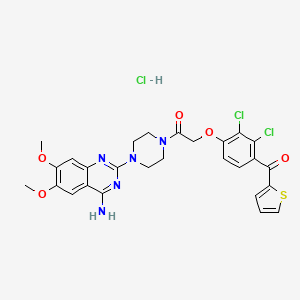
Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide: is a chemical compound with a complex structure. It is derived from pivalic acid, which is a carboxylic acid with the molecular formula (CH₃)₃CCO₂H. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide involves multiple steps. One common method includes the reaction of pivalic acid with thioesters and aminoacetamides under controlled conditions. The reaction typically requires an acid catalyst and proceeds through a series of intermediate steps to yield the final product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thioester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable intermediate in the preparation of more complex molecules .
Biology: In biological research, pivalic acid derivatives are studied for their potential use in drug development. The compound’s ability to interact with biological molecules makes it a candidate for therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use in the treatment of certain diseases. Its unique chemical properties may allow it to act as a drug delivery agent or as a component of pharmaceutical formulations .
Industry: In the industrial sector, pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide is used in the production of polymers and other materials. Its stability and resistance to hydrolysis make it suitable for use in harsh chemical environments .
Wirkmechanismus
The mechanism of action of pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Neopentanoic acid: Another carboxylic acid with similar stability and resistance to hydrolysis.
2-Methylbutanoic acid: An isomer of pivalic acid with different chemical properties.
3-Methylbutanoic acid: Another isomer with distinct reactivity.
Uniqueness: Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide is unique due to its specific structure, which combines the properties of pivalic acid with those of thioesters and aminoacetamides. This combination results in a compound with enhanced stability and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
104071-77-4 |
|---|---|
Molekularformel |
C9H19BrN2O2S |
Molekulargewicht |
299.23 g/mol |
IUPAC-Name |
S-[2-[(2-aminoacetyl)amino]ethyl] 2,2-dimethylpropanethioate;hydrobromide |
InChI |
InChI=1S/C9H18N2O2S.BrH/c1-9(2,3)8(13)14-5-4-11-7(12)6-10;/h4-6,10H2,1-3H3,(H,11,12);1H |
InChI-Schlüssel |
SYAGNXPUGXHHRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)SCCNC(=O)CN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


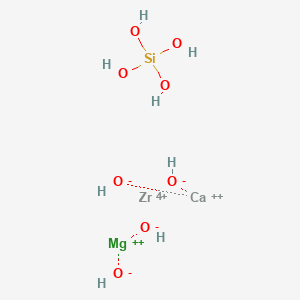
![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
